molecular formula C4H10BrNO3 B3288105 4-(Aminooxy)butanoic acid hydrobromide CAS No. 850411-24-4

4-(Aminooxy)butanoic acid hydrobromide

Cat. No. B3288105
CAS RN: 850411-24-4
M. Wt: 200.03 g/mol
InChI Key: IRWARPKGDBUSSD-UHFFFAOYSA-N
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Description

4-(Aminooxy)butanoic acid hydrobromide is a chemical compound with the molecular formula C4H10BrNO3 . It is used in various biochemical applications .


Synthesis Analysis

The synthesis of 4-(Aminooxy)butanoic acid hydrobromide involves the reaction of the carboxylic acid with PBr3 to form an acid bromide . This acid bromide can then be used in the synthesis of metalloaminoacids .


Molecular Structure Analysis

The molecular structure of 4-(Aminooxy)butanoic acid hydrobromide consists of 4 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 200.03 .


Chemical Reactions Analysis

The chemical reactions involving 4-(Aminooxy)butanoic acid hydrobromide are complex and involve multiple steps. The process begins with the reaction of the carboxylic acid with PBr3 to form an acid bromide. The HBr then catalyzes enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .


Physical And Chemical Properties Analysis

4-(Aminooxy)butanoic acid hydrobromide is a powder with a melting point of 135-140 degrees Celsius . It has a molecular weight of 155.58 .

Mechanism of Action

The mechanism of action of 4-(Aminooxy)butanoic acid hydrobromide involves the formation of an acid bromide enol rather than a carboxylic acid enol. The HBr catalyzes the enolization of the acid bromide, and the resultant enol reacts with Br2 in an α-substitution reaction to give an α-bromo acid bromide .

Safety and Hazards

This compound may cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-aminooxybutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.BrH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWARPKGDBUSSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CON.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101005412
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminooxy)butanoic acid hydrobromide

CAS RN

850411-24-4
Record name 4-(Aminooxy)butanoic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101005412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 2
4-(Aminooxy)butanoic acid hydrobromide
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4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 4
4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 5
4-(Aminooxy)butanoic acid hydrobromide
Reactant of Route 6
4-(Aminooxy)butanoic acid hydrobromide

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